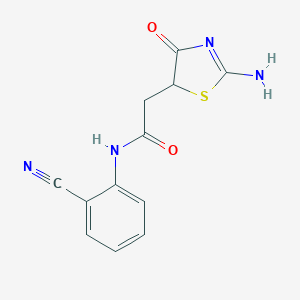
N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Development and Biological Potential
1,3-Thiazolidin-4-ones and their functionalized analogues, such as glitazones and pseudothiohydantoins, are recognized for their vast pharmacological importance. These compounds have been found in commercial pharmaceuticals, indicating a promising future in medicinal chemistry with potential activities against various diseases. The synthesis methodologies for these compounds have evolved significantly since the mid-nineteenth century, incorporating green chemistry principles to address environmental concerns and improve sustainability in chemical processes. The advancement in synthetic methodologies highlights the versatility and potential of thiazolidin-4-one derivatives in developing new therapeutic agents (Santos et al., 2018).
Green Synthesis and Biological Evaluation
The shift towards green chemistry in synthesizing thiazolidinone derivatives is crucial for environmental sustainability and enhancing the compounds' biological efficacy. Microwave-assisted protocols have been developed for an efficient and eco-friendly synthesis of thiazolidinone derivatives, showcasing their inhibitory effects on various pathogens. These derivatives exhibit a wide range of biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties, making them potential candidates for treating various diseases. The success of green synthesis methodologies underscores the importance of environmentally conscious approaches in medicinal chemistry, paving the way for the development of new therapeutics with improved potency and reduced environmental impact (JacqulineRosy et al., 2019).
Pharmacological Significance of Thiazolidinone-Heterocycle Framework
Thiazolidinone-heterocycle hybrids have emerged as a significant area of interest in drug design due to their enhanced pharmacological profiles. The molecular hybridization approach has been effective in generating compounds with improved affinity, potency, and reduced side effects. Thiazolidinone, as a privileged pharmacophore, when coupled with other pharmacophoric units, has yielded molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This strategy has facilitated the design of new pharmaceuticals with better therapeutic efficacy, demonstrating the pharmacological significance of thiazolidinone-heterocycle frameworks in drug discovery (Seboletswe et al., 2023).
Eigenschaften
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-6-7-3-1-2-4-8(7)15-10(17)5-9-11(18)16-12(14)19-9/h1-4,9H,5H2,(H,15,17)(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFRXOXPYAAJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Methoxyethyl) 4-methyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383470.png)
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate](/img/structure/B383472.png)
![4-[2-(1,3-dioxo-2-benzo[de]isoquinolinyl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B383473.png)
![2,3-diphenyl-7-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B383474.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383476.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B383478.png)


![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate](/img/structure/B383481.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dibromo-4-chlorophenyl)acetamide](/img/structure/B383482.png)
![ethyl 4-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B383483.png)
![N-(2,3-dichlorophenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B383486.png)
![Ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383488.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B383491.png)
